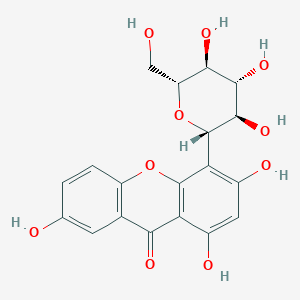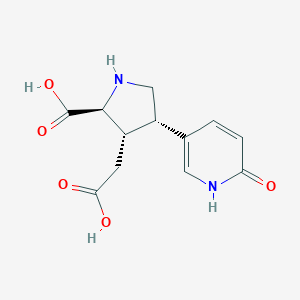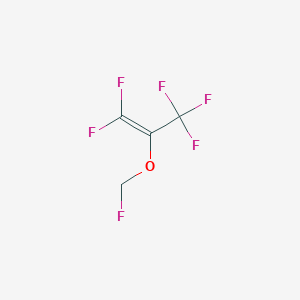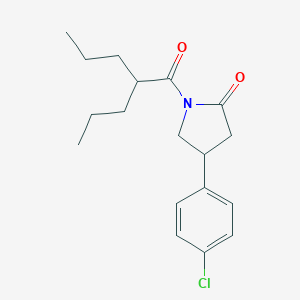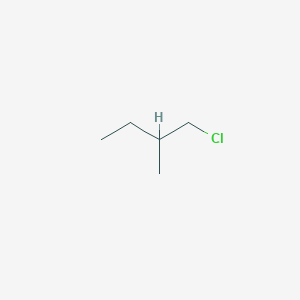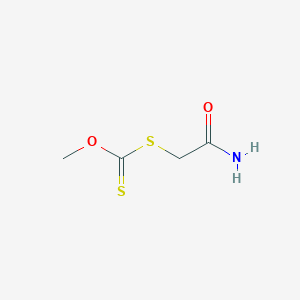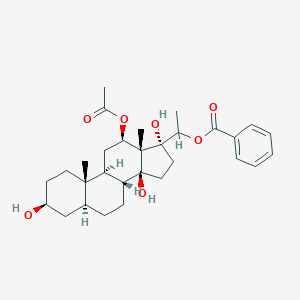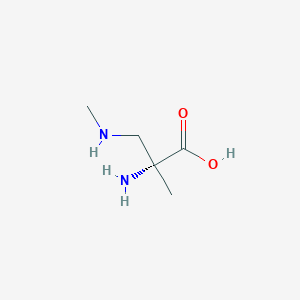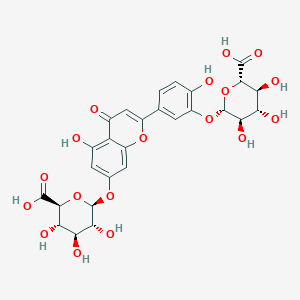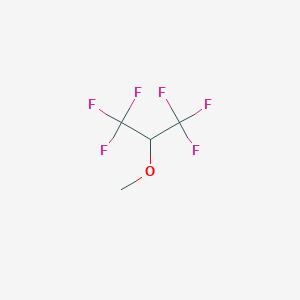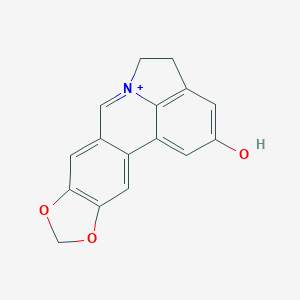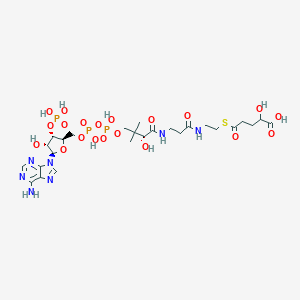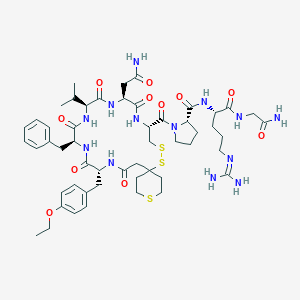
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-, also known as Arginine vasopressin (AVP), is a hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released into the bloodstream from the posterior pituitary gland. AVP acts on the kidneys to reduce water excretion and increase blood pressure, making it a valuable tool in scientific research.
Wirkmechanismus
AVP acts on two different receptors in the body, V1 and V2 receptors. V1 receptors are found in blood vessels and are responsible for the vasoconstrictive effects of AVP, while V2 receptors are found in the kidneys and are responsible for the antidiuretic effects of AVP. AVP binding to V2 receptors leads to the insertion of aquaporin-2 water channels into the apical membrane of kidney tubules, allowing for water reabsorption.
Biochemische Und Physiologische Effekte
AVP has a number of biochemical and physiological effects in the body. It acts as a potent vasoconstrictor, increasing blood pressure and reducing blood flow to certain organs. It also acts on the kidneys to reduce water excretion, leading to increased water retention and decreased urine output. AVP has been shown to play a role in social behavior, with some studies suggesting that it may be involved in aggression and territoriality.
Vorteile Und Einschränkungen Für Laborexperimente
AVP is a valuable tool in scientific research due to its potent physiological effects and well-understood mechanism of action. It can be used to investigate the role of the vasopressin system in a variety of physiological and behavioral processes. However, AVP has some limitations in laboratory experiments, including its short half-life and the need for specialized equipment to measure its effects.
Zukünftige Richtungen
There are a number of future directions for research on AVP. One area of interest is the role of AVP in social behavior, particularly in relation to aggression and territoriality. Another area of interest is the development of new therapeutic agents that target the AVP system for the treatment of conditions such as diabetes insipidus. Additionally, further research is needed to fully understand the complex interactions between AVP and other hormones and neurotransmitters in the body.
Synthesemethoden
AVP is synthesized by the hypothalamus as a larger precursor molecule called preprovasopressin. This molecule undergoes several post-translational modifications, including cleavage and glycosylation, to produce the mature AVP peptide. Synthetic AVP can be produced using solid-phase peptide synthesis, a technique that involves the stepwise addition of amino acids to a resin-bound peptide chain.
Wissenschaftliche Forschungsanwendungen
AVP has been extensively studied for its role in regulating water balance, blood pressure, and social behavior. It is commonly used in scientific research to investigate the mechanisms underlying these physiological and behavioral processes. AVP is also used as a therapeutic agent in the treatment of conditions such as diabetes insipidus, a disorder characterized by excessive urine production and dehydration.
Eigenschaften
CAS-Nummer |
133073-76-4 |
|---|---|
Produktname |
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)- |
Molekularformel |
C52H75N13O11S3 |
Molekulargewicht |
1154.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N13O11S3/c1-4-76-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-77-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1 |
InChI-Schlüssel |
IVFCKZITWJHBQS-DRLAMOGNSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Andere CAS-Nummern |
133073-76-4 |
Synonyme |
1-(4-thio-4-tetrahydrothiopyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-Tyr(2)-Val(4)- argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)- SCAD-T-V-AVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)
